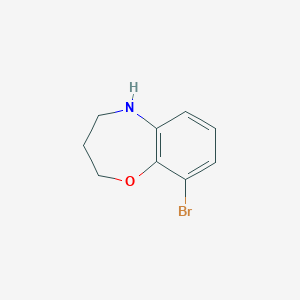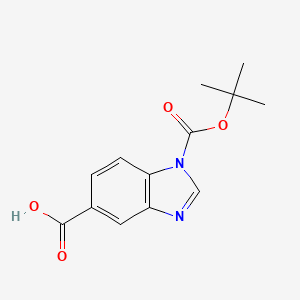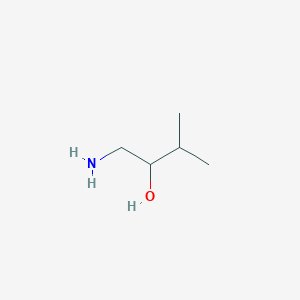
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Übersicht
Beschreibung
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a compound with the molecular formula C9H10BrNO . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is 1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 . This indicates that the compound contains a seven-membered ring with a bromine atom attached at the 9th position.Physical And Chemical Properties Analysis
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has a molecular weight of 228.09 . It is a pale-yellow to yellow-brown liquid .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: has been explored for its potential in anticancer therapy. Derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, modifications to the core structure have led to compounds with moderate to excellent antiproliferative activity, with IC50 values ranging between 0 and 100 μM against cancer cells .
Molecular Docking and Dynamics Simulations
The compound’s derivatives are also used in molecular docking studies to understand their binding orientations within the active sites of target proteins. This is crucial for designing drugs with higher efficacy and specificity. Molecular dynamics simulations further evaluate the binding stabilities, providing insights into the drug-receptor interactions over time .
Synthesis of Novel Derivatives
The chemical structure of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine serves as a key intermediate in the synthesis of novel derivatives. These derivatives are then tested for various biological activities, including anticancer properties. The synthesis process often involves Fischer Indolization, which is a pivotal step in creating these biologically active compounds .
Chemical Synthesis and Characterization
In the field of chemical synthesis, this compound is utilized to create new chemical entities. Its characterization involves techniques like IR, NMR, GC–MS, and microanalysis. The crystal structures of the synthesized compounds are also determined to understand their physical and chemical properties .
Drug Design and Development
Due to its structural features, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a valuable scaffold in drug design. It can be modified to enhance its pharmacological profile, making it a candidate for developing new therapeutic agents. The compound’s derivatives are assessed for their selectivity and potency against various disease targets .
Material Science Applications
The compound’s derivatives are not limited to biomedical applications; they also find use in material science. Their unique chemical properties can be harnessed to develop new materials with specific characteristics required for advanced technological applications .
Safety and Hazards
The safety information available indicates that 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
The primary targets of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Related compounds have been shown to undergo electrophilic aromatic substitution , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22809 suggests that it may have favorable absorption and distribution characteristics.
Action Environment
The action of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C .
Eigenschaften
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLNUGPHNXHFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)